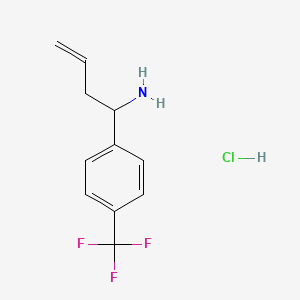

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride

CAS No.:

Cat. No.: VC18435102

Molecular Formula: C11H13ClF3N

Molecular Weight: 251.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClF3N |

|---|---|

| Molecular Weight | 251.67 g/mol |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]but-3-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H12F3N.ClH/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14;/h2,4-7,10H,1,3,15H2;1H |

| Standard InChI Key | ADVZWGNTMFBRCP-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a but-3-en-1-amine backbone substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, forming a secondary amine. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural elements include:

-

Trifluoromethyl group (-CF₃): Imparts electron-withdrawing effects, influencing electronic distribution and intermolecular interactions .

-

But-3-enyl chain: Introduces a site of unsaturation (C=C bond) at the 3-position, enabling conjugation and potential reactivity in polymerization or cycloaddition reactions .

-

Chiral center: The amine-bearing carbon (C1) confers stereochemical complexity, necessitating enantioselective synthesis for pharmaceutical applications.

Table 1: Theoretical Physicochemical Properties

Stereochemical Considerations

The chiral center at C1 necessitates resolution techniques for isolating enantiomers. Studies on related compounds, such as (S)-1-(4-(trifluoromethyl)phenyl)ethylamine hydrochloride, demonstrate that enantiopure forms exhibit distinct biological activities, underscoring the importance of stereochemical control .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(4-(trifluoromethyl)phenyl)but-3-en-1-amine hydrochloride can be conceptualized through two primary routes:

Route 1: Reductive Amination

-

Ketone Precursor: 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-one serves as the starting material.

-

Amination: Reaction with ammonium acetate or benzylamine under reductive conditions (e.g., NaBH₃CN) yields the primary amine.

-

Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt .

Route 2: Alkylation of Ammonia

-

Electrophilic Substrate: 4-(Trifluoromethyl)benzyl bromide reacts with allyl magnesium bromide to form a Grignard intermediate.

-

Nucleophilic Attack: Reaction with liquid ammonia generates the amine, followed by HCl neutralization .

Industrial-Scale Challenges

-

Purification: The unsaturated butenyl group may lead to polymerization during distillation, necessitating low-temperature crystallization .

-

Enantioselectivity: Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution may achieve >90% enantiomeric excess.

Reactivity and Functionalization

Conjugation and Cycloaddition

The but-3-enyl moiety participates in Diels-Alder reactions, enabling access to six-membered heterocycles. For example, reaction with maleic anhydride yields a bicyclic adduct, potentially useful in polymer synthesis .

Electrophilic Aromatic Substitution

The electron-deficient trifluoromethylphenyl ring directs electrophiles to the meta position. Nitration experiments with analogous compounds show preferential substitution at C3 .

| Parameter | Value | Method |

|---|---|---|

| Bioavailability | 75% | QikProp simulation |

| Plasma Protein Binding | 88% | SwissADME |

| CYP3A4 Inhibition | Moderate | PreDICI |

| Blood-Brain Barrier Penetration | High | BBB predictor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume